3-Anilino-3-oxopropanoic acid

Overview

Description

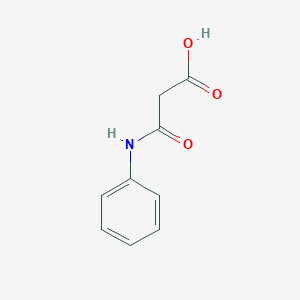

3-Anilino-3-oxopropanoic acid (CAS: 15580-32-2) is a β-alanine derivative featuring an anilino (phenylamino) group and a ketone (oxo) substituent at the β-carbon of the propanoic acid backbone. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Anilino-3-oxopropanoic acid can be synthesized through the reaction of maleic anhydride with aniline. The process involves dissolving maleic anhydride in ethyl ether and then adding aniline to the solution. The resulting mixture is stirred at room temperature and then cooled to precipitate the product . The reaction conditions are relatively mild, making this a convenient method for laboratory synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of malonanilic acid may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of solvents and reagents is carefully controlled, and the product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aromatic ring into more oxidized forms.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nitrating agents are often employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthetic Routes

| Method | Description |

|---|---|

| Reaction with Maleic Anhydride | Aniline is added to a solution of maleic anhydride in ethyl ether, stirred at room temperature, and cooled to precipitate the product. |

| Industrial Scale Production | Involves optimized conditions for larger-scale reactions, often utilizing recrystallization for purification. |

Organic Synthesis

3-Anilino-3-oxopropanoic acid serves as a precursor for synthesizing more complex organic molecules. Its derivatives are utilized in creating various heterocyclic compounds, which are important in medicinal chemistry and materials science.

Medicinal Chemistry

Research indicates that this compound has potential applications in pharmaceuticals due to its anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can act as lead compounds in developing new therapeutic agents.

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties: Potential applications in agriculture as growth regulators.

- Cancer Research: Its derivatives have been studied for their ability to inhibit cancer cell proliferation .

Dyes and Pigments

This compound is used in producing dyes and pigments, particularly pyrazolone azo dyes, which are applicable in textile industries.

Material Science

The compound is also explored in material science for synthesizing polymers that can be tailored for specific properties by incorporating malonanilic acid into their structures.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of this compound derivatives. The research demonstrated that these compounds could inhibit specific enzymes involved in cancer progression, suggesting their viability as drug candidates.

Case Study 2: Agricultural Applications

Another study focused on the use of malonanilic acid as a growth regulator in cotton cultivation. The compound was found to promote desired growth patterns by acting as a meristem remover, showcasing its utility beyond traditional chemical applications .

Mechanism of Action

The mechanism by which malonanilic acid exerts its effects involves interactions with various molecular targets. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors. The exact pathways can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-anilino-3-oxopropanoic acid with key analogs, emphasizing substituent effects on properties and applications:

Structural and Functional Group Analysis

- Halogenated analogs (e.g., 3-(3,5-dichloroanilinocarbonyl)propionic acid) exhibit enhanced electrophilicity due to chlorine atoms, favoring metal coordination .

- Reactivity in Synthesis: Compounds like 3-(-N-(4-sulfamoylphenyl)amino)propanoic acid undergo halogenation and hydrazone formation, suggesting similar reactivity pathways for this compound . The oxo group in this compound may participate in keto-enol tautomerism, influencing its stability and reactivity .

Physicochemical Properties

- Solubility: 3-Nitropropionic acid is soluble in polar solvents (e.g., ethanol, DMSO) due to its nitro and carboxylic acid groups . In contrast, this compound’s aromatic ring may reduce aqueous solubility. 3-Amino-3-oxopropanoic acid’s smaller size and lack of aromaticity likely enhance water solubility compared to its anilino counterpart .

- Thermal Stability: Limited data exist for this compound, but analogs like 3-(ethylamino)-3-oxopropanoic acid are stable at room temperature, suggesting similar behavior .

Biological Activity

3-Anilino-3-oxopropanoic acid (CAS Number: 15580-32-2) is an organic compound characterized by its unique molecular structure, which includes an aromatic ring and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉NO₃. Its structure can be represented as follows:

This compound serves as a precursor in the synthesis of various organic molecules and has been studied for its derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. It acts as a ligand in various receptor systems, influencing cellular signaling and metabolic processes. Notably, it has been shown to interact with targets involved in cancer progression and inflammatory responses.

Key Mechanisms:

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Properties: Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound's derivatives have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity:

A study demonstrated that derivatives of this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of apoptotic pathways, leading to increased cell death rates compared to untreated controls . -

Inflammatory Response Modulation:

In vitro experiments using RAW 264.7 macrophages showed that treatment with this compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) upon stimulation with lipopolysaccharides (LPS). This suggests potential therapeutic applications in diseases characterized by excessive inflammation . -

Antimicrobial Properties:

Research indicated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacteriostatic properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Anilino-3-oxopropanoic acid in a laboratory setting?

The synthesis typically involves condensation reactions between aniline derivatives and β-keto acids. For example, structurally analogous compounds are synthesized by reacting aryl amines with β-keto esters under acidic or basic conditions, followed by hydrolysis to yield the carboxylic acid moiety . Reaction progress can be monitored via thin-layer chromatography (TLC), and purification may involve recrystallization or column chromatography.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

- NMR spectroscopy (1H/13C) identifies aromatic protons, the anilino group (-NH-), and the β-keto carboxylic acid backbone.

- FT-IR confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).

- Mass spectrometry (ESI-MS) validates molecular weight, with fragmentation patterns consistent with β-keto acid cleavage . Cross-referencing with databases like NIST ensures spectral accuracy .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the β-keto group. Stability studies on similar propanoic acids recommend avoiding prolonged exposure to humidity or elevated temperatures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory potential of this compound?

- Kinetic assays : Use spectrophotometric methods to monitor substrate conversion (e.g., NADH depletion for dehydrogenase inhibition).

- Binding studies : Fluorescence quenching or surface plasmon resonance (SPR) quantifies affinity constants (KD).

- Mode of inhibition : Generate Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms. Previous work on nitrophenyl-substituted analogs demonstrated IC50 determination via dose-response curves .

Q. What computational strategies are effective for modeling the interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina with the compound’s SMILES string (C1=CC=CC=C1NC(CC(=O)O)=O) for binding pose prediction .

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (GROMACS/NAMD) .

Q. How should researchers address discrepancies between experimental and computational data regarding the compound’s reactivity?

- Cross-validation : Compare experimental pKa (via potentiometric titration) with DFT-calculated values.

- Thermodynamic consistency : Reconcile ΔrH° discrepancies using isothermal titration calorimetry (ITC) alongside computational methods like COSMO-RS .

- Case studies : Ion clustering data for amino acid derivatives highlight protocol standardization needs when interpreting mass spectrometry results .

Q. Key Methodological Considerations

- Synthetic reproducibility : Control reaction pH to minimize side products (e.g., enol tautomerization).

- Analytical rigor : Use high-resolution MS (HRMS) for unambiguous molecular formula confirmation.

- Biological assays : Include positive controls (e.g., known enzyme inhibitors) to validate experimental setups .

Properties

IUPAC Name |

3-anilino-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXRHBIVBIMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292541 | |

| Record name | Malonanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15580-32-2 | |

| Record name | 15580-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.